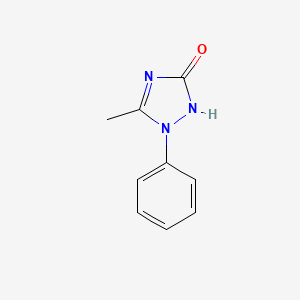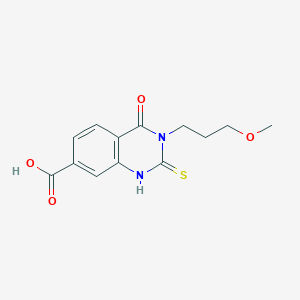
3-(3-Methoxypropyl)-4-oxo-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of quinazoline, a class of organic compounds with a two-ring structure, which includes a six-membered benzene ring fused to a five-membered nitrogen-containing ring . The 3-methoxypropyl group attached to the quinazoline core suggests the presence of a methoxy group (-OCH3) on a three-carbon propyl chain. The term “4-oxo” indicates a carbonyl group (=O) at the 4th position of the quinazoline ring. The term “2-sulfanyl” suggests the presence of a sulfur atom (also known as a thiol group) at the 2nd position. The “7-carboxylic acid” part indicates a carboxylic acid group (-COOH) at the 7th position .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. The quinazoline core provides a rigid, planar structure, while the various substituents (3-methoxypropyl, 4-oxo, 2-sulfanyl, 7-carboxylic acid) add complexity and potentially influence the compound’s reactivity and interactions .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- The synthesis of quinazoline derivatives involves cyclization reactions under specific conditions, showcasing the versatility of these compounds in heterocyclic chemistry. For instance, methoxybenzylamino-acetonitriles undergo spiro-cyclisation in concentrated sulphuric acid, highlighting the synthetic pathways to derive complex heterocycles from simpler precursors (Harcourt, Taylor, & Waigh, 1978).
Biological Activities
- Some quinazoline derivatives exhibit significant antibacterial activities, which are pivotal in the development of new therapeutic agents. For example, the synthesis and evaluation of 3-(3-methoxyphenyl)-2-methylsulfanyl-3Hquinazolin-4-one and related compounds have shown considerable activity against various bacterial strains, indicating their potential in addressing antibiotic resistance issues (Osarumwense, 2022).
Propiedades
IUPAC Name |
3-(3-methoxypropyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4S/c1-19-6-2-5-15-11(16)9-4-3-8(12(17)18)7-10(9)14-13(15)20/h3-4,7H,2,5-6H2,1H3,(H,14,20)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMKBWMXLPYPNNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1C(=O)C2=C(C=C(C=C2)C(=O)O)NC1=S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
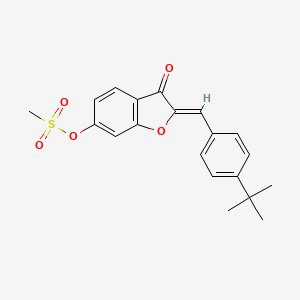
![1-([2,4'-Bipyridin]-3-ylmethyl)-3-(2,6-difluorophenyl)urea](/img/structure/B2680275.png)

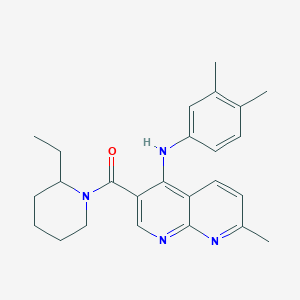
![2-chloro-N-[2-(4-ethoxyphenoxy)phenyl]pyridine-4-carboxamide](/img/structure/B2680278.png)

![N-[(5-Methyl-4-phenyl-1,3-thiazol-2-yl)methyl]prop-2-enamide](/img/structure/B2680281.png)
![2-(isopropylthio)-7-phenyl-3-(m-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2680284.png)
![N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2680285.png)
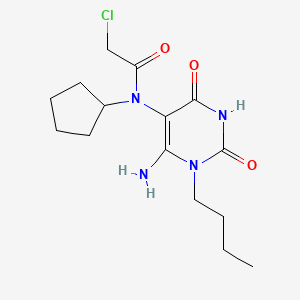
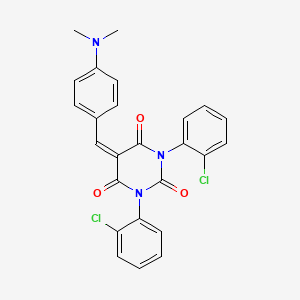
![Methyl 2-[2-chloro-4-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]phenyl]acetate](/img/structure/B2680288.png)
